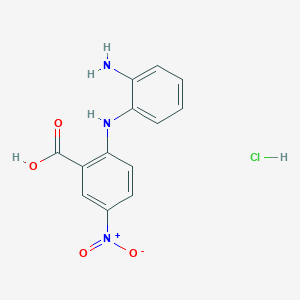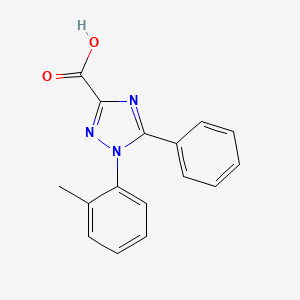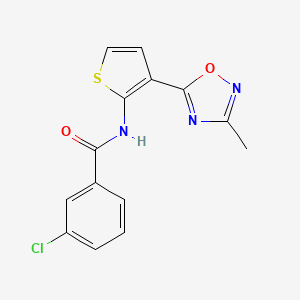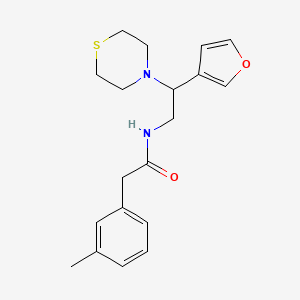![molecular formula C25H28N2O2 B2928162 4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 850750-00-4](/img/structure/B2928162.png)
4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a novel derivative of coumarin, a type of organic compound that is widely found in natural products . It has been synthesized for research purposes, particularly in the field of medicinal chemistry . The compound is characterized by its benzylpiperazinyl group and tetrahydrobenzo[g]chromen-2-one structure .
Synthesis Analysis
The compound was synthesized through a process known as reductive amination . This involved the reaction of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol . The newly synthesized compounds were then purified and their structures were characterized using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound was characterized using IR, 1H NMR, 13C NMR, and mass spectroscopy . The structure reveals that the pyrazine ring is in a chair conformation . The molecule exhibits both inter and intra-molecular hydrogen bonding of the type C–H·O and N–H·N .Chemical Reactions Analysis
The compound was synthesized through a reductive amination process . This involved the reaction of a precursor molecule with different substituted aromatic aldehydes, using sodium cyanoborohydride in methanol . The resulting compounds were then purified and their structures were characterized .科学的研究の応用
Antimicrobial Activity
A series of compounds structurally related to the query chemical have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds were tested against various microbial strains and displayed inhibitory potency comparable to standard treatments. Molecular docking studies were conducted to understand their mechanism of action, particularly targeting oxidoreductase proteins, demonstrating a correlation between the chemical structure of these compounds and their antimicrobial efficacy (Mandala et al., 2013).
Catalysis in Organic Synthesis
Another research avenue involves the use of related compounds as catalysts in the synthesis of organic molecules. For example, silica-bonded N-propylpiperazine sodium n-propionate has been utilized as an efficient solid base catalyst for synthesizing a variety of 4H-pyran derivatives. This catalytic process highlights the potential of piperazine derivatives in facilitating chemical reactions, offering a recyclable and environmentally friendly option for organic synthesis (Niknam et al., 2013).
Inhibition of Enzymatic Activity
Derivatives of the query compound have been explored for their potential to inhibit enzymatic activity, such as butyrylcholinesterase. This research provides insights into the therapeutic potential of these compounds, particularly in the context of diseases where cholinesterase activity is implicated. The study involved the synthesis of various analogs and their subsequent testing for inhibitory activity, revealing structure-activity relationships that could guide the development of new inhibitors (Filippova et al., 2019).
Novel Synthesis Pathways
Research has also focused on developing novel synthesis pathways for related compounds. For instance, a study described a novel three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from (S)-serine. This work not only expands the chemical toolbox but also opens up new avenues for the synthesis of compounds with potential applications in the central nervous system receptor affinity, demonstrating the versatility and utility of these chemical frameworks in medicinal chemistry (Beduerftig et al., 2001).
作用機序
Target of Action
The compound, also known as EiM08-01349 or 4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one, has been found to exhibit significant antimicrobial activity . The primary targets of this compound are the oxidoreductase proteins (PDB ID 1XDQ and 3QLS) in various organisms . These proteins play a crucial role in the redox reactions within the cell, which are essential for energy production and various metabolic processes.
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, through a process known as docking . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives . This suggests that the compound binds to these proteins and inhibits their function, leading to the disruption of essential cellular processes.
Result of Action
The compound exhibits significant antibacterial and antifungal activity . This suggests that the inhibition of oxidoreductase proteins disrupts essential cellular processes, leading to the death of the microorganisms. The exact molecular and cellular effects of the compound’s action would depend on the specific organism and the role of the targeted proteins within that organism.
特性
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-25-16-22(23-14-20-8-4-5-9-21(20)15-24(23)29-25)18-27-12-10-26(11-13-27)17-19-6-2-1-3-7-19/h1-3,6-7,14-16H,4-5,8-13,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCSYSSDCMDJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2928079.png)
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)
![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2928087.png)
![N-(2-chloro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2928091.png)
![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)
![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2928101.png)

